molecular formula C6H10N2 B14888799 (R)-3-Methylpyrrolidine-3-carbonitrile

(R)-3-Methylpyrrolidine-3-carbonitrile

Cat. No.: B14888799
M. Wt: 110.16 g/mol
InChI Key: FVPYQTSLDMVWBM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Methylpyrrolidine-3-carbonitrile is a chiral organic compound with a pyrrolidine ring substituted with a methyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methylpyrrolidine-3-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-3-Methylpyrrolidine.

    Nitrile Introduction: The nitrile group is introduced through a reaction with a cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-Methylpyrrolidine-3-carbonitrile may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure.

    Catalysts: Catalysts may be used to enhance the reaction rate and yield.

    Purification Systems: Advanced purification systems, including distillation and crystallization, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

®-3-Methylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidation can yield compounds like carboxylic acids or ketones.

    Reduction: Reduction typically produces amines.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Methylpyrrolidine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Methylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Methylpyrrolidine-3-carbonitrile: The enantiomer of ®-3-Methylpyrrolidine-3-carbonitrile, with similar but distinct properties.

    3-Methylpyrrolidine: Lacks the nitrile group, leading to different reactivity and applications.

    Pyrrolidine-3-carbonitrile: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

®-3-Methylpyrrolidine-3-carbonitrile is unique due to its chiral nature and the presence of both a methyl and a nitrile group. This combination of features makes it a valuable compound for asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

(3R)-3-methylpyrrolidine-3-carbonitrile

InChI

InChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3/t6-/m0/s1

InChI Key

FVPYQTSLDMVWBM-LURJTMIESA-N

Isomeric SMILES

C[C@]1(CCNC1)C#N

Canonical SMILES

CC1(CCNC1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.